molecular formula C8H12ClNO2 B1284252 5-(Aminomethyl)-2-methoxyphenol hydrochloride CAS No. 42365-68-4

5-(Aminomethyl)-2-methoxyphenol hydrochloride

Cat. No. B1284252
CAS RN: 42365-68-4
M. Wt: 189.64 g/mol
InChI Key: IEVBKUSXLSVMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good overall yields. For instance, a practical five-step synthetic approach for 2-amino-5-methoxylpropiophenone starting from 3-chloropropiophenone is described, highlighting short reaction steps and simple operations . Another study investigates the synthesis of a Schiff base involving the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, which is structurally similar to the target compound . These methods could potentially be adapted for the synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, and X-ray single crystal diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and crystal system of the compounds. For 5-(Aminomethyl)-2-methoxyphenol hydrochloride, similar analytical methods could be employed to determine its molecular structure.

Chemical Reactions Analysis

The related compounds participate in condensation reactions to form Schiff bases, which are a class of compounds that include an azomethine group (-C=N-) . The reactivity of the aminomethyl group in 5-(Aminomethyl)-2-methoxyphenol hydrochloride could also allow it to undergo similar reactions, potentially leading to the formation of Schiff bases or other derivatives through reactions with aldehydes or ketones.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Aminomethyl)-2-methoxyphenol hydrochloride are not directly reported, the properties of similar compounds can provide some insights. For example, the crystallization in the monoclinic system and the specific density of a related compound are detailed . The solubility, melting point, and stability of 5-(Aminomethyl)-2-methoxyphenol hydrochloride could be inferred based on the behavior of structurally similar compounds. Additionally, the cytotoxic activities of aminomethyl derivatives against various cell lines suggest potential biological applications and selectivity towards tumor cells .

Scientific Research Applications

  • Metabolic Pathways in Rats : The compound 2C-B, structurally similar to 5-(Aminomethyl)-2-methoxyphenol hydrochloride, was studied for its metabolism in rats, revealing potential metabolic pathways operative in mammals (Kanamori et al., 2002).

  • Pharmacological Profiles in Platelet Aggregation : A study on a similar compound, R-96544, indicated its role in inhibiting platelet aggregation, revealing insights into the potential pharmacological actions of structurally related compounds like 5-(Aminomethyl)-2-methoxyphenol hydrochloride (Ogawa et al., 2002).

  • Antimicrobial Activity of Related Compounds : Schiff base ligands derived from a compound structurally similar to 5-(Aminomethyl)-2-methoxyphenol hydrochloride displayed moderate antibacterial and antifungal activities, suggesting a potential application of related compounds in antimicrobial research (Vinusha et al., 2015).

  • Pyrolysis and Pyrolytic Degradation : A study on bk-2C-B, a compound related to 5-(Aminomethyl)-2-methoxyphenol hydrochloride, investigated its pyrolysis products, providing insights into the thermal stability and potential pyrolytic compounds of similar chemicals (Texter et al., 2018).

  • Antioxidant Properties of Phenolic Derivatives : Phenolic compounds like 5-aminosalicylate, structurally related to 5-(Aminomethyl)-2-methoxyphenol hydrochloride, exhibited potent radical scavenger activity and were effective in inhibiting lipid peroxidation, highlighting the antioxidant potential of similar compounds (Dinis et al., 1994).

  • Synthesis and Antibacterial Activities : The synthesis and antibacterial properties of complexes containing a compound structurally similar to 5-(Aminomethyl)-2-methoxyphenol hydrochloride were studied, revealing its potential in developing antibacterial agents (Li-fen, 2011).

  • Natural Antioxidant Sources : Bromophenols isolated from marine red algae, structurally related to 5-(Aminomethyl)-2-methoxyphenol hydrochloride, demonstrated significant free radical scavenging activity, suggesting a source of natural antioxidants for potential health benefits (Li et al., 2011).

  • Antimicrobial Agent Synthesis : Synthesis of formazans from a Mannich base related to 5-(Aminomethyl)-2-methoxyphenol hydrochloride was explored for antimicrobial applications, indicating the compound's relevance in developing new antimicrobial agents (Sah et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential applications or areas of study for the compound. It could include potential uses in industry, medicine, or research .

properties

IUPAC Name

5-(aminomethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBKUSXLSVMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584469
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methoxyphenol hydrochloride

CAS RN

42365-68-4, 871126-40-8
Record name Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-methoxybenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.